molecular formula C₁₈H₁₅N₇O₅ B1145617 蝶酰胺-N-羟基琥珀酰亚胺酯 CAS No. 1608089-22-0

蝶酰胺-N-羟基琥珀酰亚胺酯

货号: B1145617
CAS 编号: 1608089-22-0
分子量: 409.36
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pteroic Acid NHS Ester, also known as Pteroic Acid NHS Ester, is a useful research compound. Its molecular formula is C₁₈H₁₅N₇O₅ and its molecular weight is 409.36. The purity is usually 95%.
BenchChem offers high-quality Pteroic Acid NHS Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pteroic Acid NHS Ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质交联

蝶酰胺-N-羟基琥珀酰亚胺酯广泛应用于蛋白质生物学领域,用于将蛋白质交联到各种生物分子上。 NHS 酯基团与蛋白质上存在的伯胺反应,形成稳定的酰胺键。 这种反应对于创建用于后续生物测定的生物偶联物至关重要 {svg_1}.

固定在固体载体上

该化合物在将蛋白质或肽固定在琼脂糖珠等固体载体上起着至关重要的作用。 NHS 酯基团与配体上的伯胺反应,使其能够附着到珠子上,然后可用于亲和纯化程序 {svg_2}.

标记和检测

蝶酰胺-N-羟基琥珀酰亚胺酯可用于用可检测部分标记蛋白质。 这在开发需要检测蛋白质的测定法中特别有用,例如用于检测叶酸的化学发光测定法 {svg_3}.

叶酸代谢研究

蝶酰胺是叶酸代谢研究中的关键起始材料。 通过将 NHS 酯连接到叶酸结合蛋白,研究人员可以研究叶酸代谢中涉及的结合相互作用和途径,这对了解各种细胞过程至关重要 {svg_4}.

作用机制

Target of Action

Pteroic Acid NHS Ester primarily targets primary amines, which are common functional groups present in virtually all proteins and peptides . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

The compound interacts with its targets through a process known as NHS Ester bioconjugation . This technique involves the creation of a stable amide bond between the Pteroic Acid NHS Ester and the amine-containing biomolecules . To react an NHS ester with an amine, the amine and NHS-ester are mixed in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Biochemical Pathways

The biochemical pathways affected by Pteroic Acid NHS Ester are primarily related to protein and peptide conjugation. The compound forms a chemically stable amide bond with the target molecule, altering its structure and potentially its function . This process is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Pharmacokinetics

The compound’s bioconjugation with amine-containing biomolecules suggests that it may have good bioavailability .

Result of Action

The result of Pteroic Acid NHS Ester’s action is the formation of a stable amide bond with the target molecule . This can lead to changes in the target molecule’s structure and function, potentially influencing various biological processes. For example, the compound has been used in the synthesis of folate conjugates of the tripyrrolic prodigiosene skeleton .

Action Environment

The action of Pteroic Acid NHS Ester is influenced by environmental factors such as pH. At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation .

安全和危害

Pteroic Acid NHS Ester may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions of Pteroic Acid NHS Ester research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could lead to more efficient and effective bioconjugation methods, potentially opening up new avenues for research and application in the field of biochemistry .

生化分析

Biochemical Properties

Pteroic Acid NHS Ester plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This reaction is commonly used in the labeling of proteins, peptides, and other biomolecules. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives, including pteroic acid . This interaction is essential for the activation of methotrexate, a chemotherapeutic agent, through glutamylation .

Cellular Effects

Pteroic Acid NHS Ester influences various cellular processes by modifying proteins and peptides through bioconjugation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of Pteroic Acid NHS Ester to antibodies can enhance their stability and biocompatibility, leading to improved targeting and efficacy in immunoassays . Additionally, the compound’s ability to form stable amide bonds with primary amines can impact cellular functions by altering protein interactions and signaling pathways .

Molecular Mechanism

The molecular mechanism of Pteroic Acid NHS Ester involves the formation of stable amide bonds with primary amines on biomolecules. This reaction is pH-dependent, with the highest reactivity observed at a pH where the amine is deprotonated . The compound’s interaction with primary amines leads to the creation of a stable amide bond, which can modify the function and activity of the target biomolecule. This mechanism is widely used in the bioconjugation of proteins and peptides for various applications, including drug delivery and diagnostic assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pteroic Acid NHS Ester can change over time due to its stability and degradation. The compound is generally stable under appropriate storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that the stability of Pteroic Acid NHS Ester can be maintained for extended periods, ensuring consistent results in biochemical experiments . Degradation products may form over time, potentially affecting the compound’s efficacy in bioconjugation reactions .

Dosage Effects in Animal Models

The effects of Pteroic Acid NHS Ester in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity in animal studies.

Metabolic Pathways

Pteroic Acid NHS Ester is involved in metabolic pathways related to folate metabolism. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives . This interaction is crucial for the activation of methotrexate and other folate-based drugs, enhancing their therapeutic efficacy . Additionally, Pteroic Acid NHS Ester can influence metabolic flux and metabolite levels by modifying key enzymes and proteins involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Pteroic Acid NHS Ester is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable amide bonds with primary amines allows it to be efficiently transported to target sites within the cell . This transport and distribution are essential for the compound’s localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions .

Subcellular Localization

Pteroic Acid NHS Ester’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through these interactions . This localization is crucial for the compound’s activity and function, as it ensures that Pteroic Acid NHS Ester can effectively modify target biomolecules in the desired cellular context .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pteroic Acid NHS Ester involves the reaction of Pteroic Acid with N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) solvent.", "Starting Materials": [ "Pteroic Acid", "N-Hydroxysuccinimide (NHS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Anhydrous dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve Pteroic Acid (1.0 g, 4.5 mmol) and NHS (0.55 g, 4.8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.", "Step 2: Add DCC (1.0 g, 4.8 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes (1:1) to obtain the pure Pteroic Acid NHS Ester product (yield: 70-80%)." ] }

CAS 编号

1608089-22-0

分子式

C₁₈H₁₅N₇O₅

分子量

409.36

同义词

4-​[[(2-​Amino-​3,​4-​dihydro-​4-​oxo-​6-​pteridinyl)​methyl]​amino]​-benzoic acid, , 2,​5-​dioxo-​1-​pyrrolidinyl Ester; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。